molecular formula C13H14N2 B1306408 C-Pyridin-4-yl-C-o-tolyl-methylamine CAS No. 883546-76-7

C-Pyridin-4-yl-C-o-tolyl-methylamine

Cat. No.: B1306408
CAS No.: 883546-76-7
M. Wt: 198.26 g/mol
InChI Key: ODUGKKIZGXGYDM-UHFFFAOYSA-N
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Description

C-Pyridin-4-yl-C-o-tolyl-methylamine is a chemical compound with the molecular formula C₁₃H₁₄N₂. It is commonly used in proteomics research and has a molecular weight of 198.27 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine typically involves the reaction of pyridine derivatives with tolyl compounds under specific conditions. One common method includes the use of pyridine-4-carbaldehyde and o-toluidine as starting materials. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

C-Pyridin-4-yl-C-o-tolyl-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or tolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine or tolyl compounds.

Scientific Research Applications

C-Pyridin-4-yl-C-o-tolyl-methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of C-Pyridin-4-yl-C-o-tolyl-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, making it useful in studying biological pathways and developing new drugs.

Comparison with Similar Compounds

C-Pyridin-4-yl-C-o-tolyl-methylamine can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share the pyridine ring structure and have similar chemical properties.

    Tolyl derivatives: These compounds contain the tolyl group and exhibit similar reactivity.

The uniqueness of this compound lies in its specific combination of pyridine and tolyl groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

(2-methylphenyl)-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGKKIZGXGYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390009
Record name C-Pyridin-4-yl-C-o-tolyl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-76-7
Record name C-Pyridin-4-yl-C-o-tolyl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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